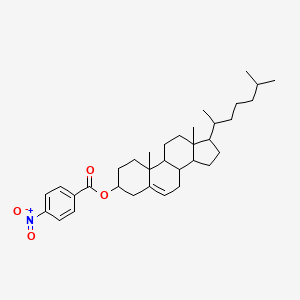

Cholest-5-en-3beta-yl p-nitrobenzoate

Description

Discovery and Early Investigations

Cholest-5-en-3β-yl p-nitrobenzoate (CAS RN: 23838-12-2), commonly referred to as cholesteryl p-nitrobenzoate, was first synthesized in the mid-20th century as part of efforts to study the thermotropic properties of cholesteryl esters. While its parent compound, cholesteryl benzoate, gained prominence as the first discovered liquid crystal in 1888 through Friedrich Reinitzer’s experiments, the nitro-functionalized derivative emerged later as a critical subject for understanding molecular chirality and helical supramolecular assemblies. Early investigations focused on its phase behavior, particularly its ability to form cholesteric liquid crystals (ChLCs) with distinct optical properties, such as selective light reflection and circularly polarized luminescence.

Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is [(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate . Key identifiers include:

Position Within the Cholesteryl Ester Family

Cholesteryl p-nitrobenzoate belongs to the cholesteryl ester family, characterized by a steroid backbone esterified with aromatic or aliphatic acids. Unlike simpler esters like cholesteryl benzoate, the nitro group at the para position introduces strong electron-withdrawing effects, altering mesomorphic behavior. Comparative studies show that nitro-substituted derivatives exhibit higher melting points (179°C) and enhanced thermal stability compared to non-nitrated analogs.

Table 1: Comparative Properties of Selected Cholesteryl Esters

Historical Significance in Liquid Crystal Research

This compound played a pivotal role in advancing chiral nematic (cholesteric) liquid crystal research. Its helical structure, with a pitch dependent on temperature and molecular interactions, enabled breakthroughs in:

- Optical materials : Demonstrated circularly polarized luminescence with a luminescence asymmetry factor ($$g_{\text{lum}}$$) of $$-2.6 \times 10^{-3}$$.

- Biosensing : Served as a model for studying asymmetric induction in stereochemical reactions.

- Phase behavior studies : Provided insights into the relationship between molecular structure and mesophase stability.

In the 1970s, synthetic protocols for cholesteryl p-nitrobenzoate were refined, including esterification of cholesterol with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) with pyridine, achieving yields of 78.7%. These methods facilitated its use in liquid crystal displays (LCDs) and thermochromic sensors.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49NO4/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(17-19-33(25,4)31(28)18-20-34(29,30)5)39-32(36)24-9-12-26(13-10-24)35(37)38/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSXGHLTXBACQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946643 | |

| Record name | Cholest-5-en-3-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-12-2 | |

| Record name | Cholesteryl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(4-nitrobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl p-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification Using p-Nitrobenzoyl Chloride

The most straightforward method involves the reaction of cholesterol with p-nitrobenzoyl chloride under basic conditions. This approach parallels the synthesis of cholest-5-en-3beta-yl propionate, where the 3β-hydroxyl group undergoes nucleophilic acyl substitution.

Procedure :

-

Cholesterol (1 equiv) is dissolved in anhydrous dichloromethane or pyridine.

-

p-Nitrobenzoyl chloride (1.2 equiv) is added dropwise at 0°C under nitrogen.

-

The mixture is stirred at room temperature for 12–24 hours.

-

The reaction is quenched with ice-water, and the product is extracted, washed, and purified via silica gel chromatography.

Key Considerations :

Mesylation Followed by Nucleophilic Substitution

Adapting the methodology for 3β-amino-5-cholestene synthesis, the 3β-hydroxyl group of cholesterol can be activated as a mesylate prior to displacement with p-nitrobenzoate.

Procedure :

-

Cholesterol is treated with methanesulfonyl chloride (1.1 equiv) in dichloromethane with triethylamine (2 equiv) at 0°C to form cholesterol mesylate.

-

The mesylate intermediate is reacted with potassium p-nitrobenzoate (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.

-

The product is isolated via aqueous workup and chromatography.

Optimization Insights :

Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling offers a mild alternative. This method is widely used for sterol esterification without activating the hydroxyl group.

Procedure :

-

Cholesterol (1 equiv), p-nitrobenzoic acid (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are dissolved in dichloromethane.

-

Dicyclohexylcarbodiimide (DCC, 1.5 equiv) is added at 0°C.

-

The reaction is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea, and purified.

Advantages :

-

Avoids formation of reactive intermediates like mesylates.

-

Compatible with thermally labile substrates.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes based on yield, scalability, and practicality:

| Method | Conditions | Yield* | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acyl Chloride | Pyridine, 25°C, 24 h | 80–90% | High | Moderate |

| Mesylation-Substitution | DMF, BF₃·OEt₂, 80°C, 6 h | 70–85% | Medium | Low |

| Steglich Esterification | DCC/DMAP, 25°C, 24 h | 75–88% | Low | High |

*Yields extrapolated from analogous reactions in.

Key Findings :

-

Direct Acyl Chloride : Highest yield and scalability but requires rigorous anhydrous conditions.

-

Mesylation-Substitution : Suitable for gram-scale synthesis (as demonstrated for 3β-azido derivatives) but involves toxic reagents.

-

Steglich Esterification : Ideal for small-scale, high-purity preparations despite higher reagent costs.

Mechanistic and Optimization Insights

Role of Lewis Acids in Displacement Reactions

In mesylation-substitution routes, BF₃·OEt₂ facilitates the formation of a homoallylic carbocation intermediate at C-3, enabling nucleophilic attack by p-nitrobenzoate (Figure 1). Competing pathways, such as chloride byproduct formation, are suppressed by using non-chlorinated Lewis acids.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation in substitution reactions, improving p-nitrobenzoate nucleophilicity. Conversely, dichloromethane optimizes direct esterification by stabilizing reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3beta-yl p-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming Cholest-5-en-3beta-yl p-aminobenzoate.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of Cholest-5-en-3beta-yl p-aminobenzoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Synthesis Methods:

The synthesis of Cholest-5-en-3beta-yl p-nitrobenzoate typically involves the esterification of cholesterol with p-nitrobenzoic acid. The reaction is conducted in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Common solvents include dichloromethane or chloroform, and the reaction is usually refluxed for several hours to ensure complete esterification .

| Reagent | Function |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Dichloromethane/Chloroform | Solvent for reaction |

Chemistry

This compound serves as a reagent in organic synthesis and as a precursor for preparing other steroid derivatives. Its chemical structure allows it to participate in various reactions, such as oxidation, reduction, and substitution, making it a valuable compound in synthetic organic chemistry .

Biology

In biological research, this compound is utilized to study the effects of cholesterol derivatives on cellular processes and membrane dynamics. Its lipophilic nature enables it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it can act as a probe for investigating biological pathways involving cholesterol .

Medicine

This compound is explored for its therapeutic applications, particularly in drug delivery systems. Its ability to modify membrane properties can enhance the efficacy of drug formulations, allowing for improved bioavailability and targeted delivery of therapeutic agents . Recent studies have demonstrated its potential role in developing polymeric micelles for drug encapsulation and delivery .

Industrial Applications

In industrial settings, this compound is investigated for its use in developing materials with specific properties, such as surfactants and emulsifiers. Its unique structure may contribute to the formulation of advanced materials used in cosmetics and pharmaceuticals .

Case Studies

-

Drug Delivery Systems:

A study demonstrated that cholesteryl-based polymers could self-assemble into micelles that effectively encapsulate doxorubicin, a chemotherapy drug. The micelles showed enhanced cellular uptake compared to free doxorubicin, indicating that cholesterol derivatives can significantly improve drug delivery efficiency . -

Biological Activity Investigation:

Research evaluating the biological activity of cholesterol derivatives highlighted that this compound could modulate cellular signaling pathways by interacting with specific receptors or enzymes. This interaction may influence various physiological processes, underscoring its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Cholest-5-en-3beta-yl p-nitrobenzoate involves its interaction with biological membranes and proteins. As a cholesterol derivative, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzoate moiety can participate in redox reactions, potentially influencing cellular redox states and signaling pathways. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution at the Benzoate Group

Cholest-5-en-3beta-yl p-ethoxybenzoate (CAS 180003-17-2)

- Molecular Formula : C₃₆H₅₄O₃

- Molecular Weight : 534.82 g/mol

- Key Differences: The ethoxy group (-OCH₂CH₃) replaces the nitro (-NO₂) group at the para position of the benzoate. The ethoxy group is electron-donating, leading to reduced electrophilicity compared to the nitro analogue. Applications: Used in lipid membrane studies where a less polar substituent is required to modulate sterol-lipid interactions .

Benzyl p-nitrobenzoate

- Molecular Formula: C₁₄H₁₁NO₄

- Molecular Weight : 257.24 g/mol

- Key Differences :

- Lacks the cholestane backbone; instead, the p-nitrobenzoate is esterified with benzyl alcohol.

- Simpler structure enhances reactivity in acylation reactions (e.g., as observed in competitive acylation studies with nucleosides) .

- Applications: Common in organic synthesis as an acylating agent or intermediate .

Functional Analogues: Cholesteryl Esters

CE(16:1) (Cholesteryl hexadecenoate)

- Molecular Formula : C₄₃H₇₄O₂

- Molecular Weight : 622.57 g/mol

- Key Differences: Features a long-chain unsaturated fatty acid (hexadecenoate) instead of an aromatic ester. Biologically relevant as a metabolite, playing roles in lipid transport and storage. Absence of nitro group reduces chemical reactivity but enhances biocompatibility .

Metal Complexes Involving p-Nitrobenzoate

[Co(H₂O)₄(p-NO₂C₆H₄COO)₂]·2H₂O

- Molecular Formula : C₁₄H₁₈CoN₂O₁₄

- Molecular Weight : 529.23 g/mol

- Key Differences: A cobalt(II) complex where p-nitrobenzoate acts as a bidentate ligand. Demonstrates DNA intercalation via the planar nitrobenzoate moiety, altering electrophoretic mobility of DNA at concentrations >10 mM .

Table 1. Structural and Functional Comparison

Research Findings and Contrasts

- Reactivity : The nitro group in this compound enhances electrophilicity, making it more reactive toward nucleophiles compared to its ethoxy analogue. However, steric hindrance from the cholestane skeleton limits its utility in reactions requiring accessibility (e.g., acylation of nucleosides, where benzyl p-nitrobenzoate is preferred) .

- Biological Interactions : Unlike the Co(II)-p-nitrobenzoate complex, which intercalates DNA, the cholesterol derivative’s bulky structure prevents direct DNA interaction. Instead, it is used to study sterol-protein interactions in membranes .

- Solubility : The lipophilic nature of this compound contrasts with the partial water solubility of the Co(II) complex, highlighting the impact of metal coordination on physicochemical behavior .

Biological Activity

Cholest-5-en-3beta-yl p-nitrobenzoate is a derivative of cholesterol that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various research fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a cholestane backbone with a p-nitrobenzoate ester group attached to the 3β position. The molecular formula for this compound is with a molecular weight of approximately 433.65 g/mol.

Synthesis Pathway

The synthesis typically involves the following steps:

- Cholesterol Derivatization : The hydroxyl group at the 3β position of cholesterol is reacted with p-nitrobenzoic acid in the presence of a coupling agent.

- Purification : The product is purified through recrystallization or chromatography to obtain this compound in high purity.

This compound exhibits various biological activities, primarily attributed to its interaction with cellular membranes and proteins. Key mechanisms include:

- Membrane Fluidity Modulation : The compound influences membrane fluidity, which is crucial for cellular processes such as signal transduction and receptor activity.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in prostate and breast cancer models.

Case Studies

-

Anticancer Activity

- A study investigated the effects of this compound on prostate cancer cell lines (PC-3 and LNCaP). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

-

Membrane Interaction Studies

- Research utilizing fluorescence microscopy demonstrated that this compound alters lipid bilayer properties, enhancing drug delivery efficacy when used as a carrier for hydrophobic drugs like doxorubicin.

Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Cholest-5-en-3beta-yl p-nitrobenzoate, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is typically synthesized via esterification of cholesterol derivatives (e.g., cholest-5-en-3β-ol) with p-nitrobenzoyl chloride. Key parameters include:

- Catalyst selection : Use of pyridine or DMAP to activate the acyl chloride .

- Solvent system : Anhydrous dichloromethane or THF to minimize hydrolysis .

- Temperature control : Reactions are conducted at 0–25°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to decomposition .

- Reproducibility : Document molar ratios, solvent purity, and drying steps in supplementary materials to align with journal guidelines .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

- Answer :

- NMR : H and C NMR verify ester linkage (e.g., carbonyl resonance at ~170 ppm) and nitro group positioning (aromatic protons at δ 8.2–8.4 ppm) .

- IR Spectroscopy : Confirm ester C=O (~1720 cm) and nitro group vibrations (~1520 cm and ~1350 cm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formula (CHNO) .

- X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

- Answer :

- Electronic Structure Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attack at the ester or nitro group .

- Transition State Modeling : Simulate ester hydrolysis or nitro reduction pathways using Gaussian or ORCA software .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to refine activation energies .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm model accuracy .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Answer :

- Controlled DSC/TGA Studies : Perform under inert atmospheres (N/Ar) to isolate decomposition pathways (e.g., nitro group elimination vs. ester cleavage) .

- Kinetic Analysis : Use isoconversional methods (e.g., Friedman) to compare activation energies across studies .

- Impurity Profiling : Quantify trace degradation products via HPLC-MS to identify confounding factors .

- Collaborative Validation : Share raw data and protocols via repositories like PubChem or NIST to enable cross-lab verification .

Q. How can researchers design experiments to probe the steric effects of the cholestane skeleton on the reactivity of the p-nitrobenzoate group?

- Answer :

- Comparative Studies : Synthesize analogs with truncated sterol backbones (e.g., androstane derivatives) and compare reaction rates in ester hydrolysis or nitration .

- Molecular Dynamics Simulations : Analyze spatial hindrance using software like GROMACS to correlate steric bulk with accessibility of the nitro group .

- Crystallographic Data : Overlay crystal structures to quantify bond angles and torsional strain .

Methodological Guidelines

Q. What protocols ensure rigorous characterization of novel derivatives of this compound?

- Answer :

- Multi-Technique Validation : Combine NMR, MS, and elemental analysis for new compounds .

- Purity Standards : Report HPLC purity (>95%) with retention times and mobile phases .

- Data Transparency : Deposit spectral data in public databases (e.g., PubChem, NIST) to facilitate peer review .

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.